1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-one
CAS No.:
Cat. No.: VC15851710
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N2O |
|---|---|
| Molecular Weight | 204.27 g/mol |
| IUPAC Name | 1-(6-pyrrolidin-1-ylpyridin-3-yl)propan-1-one |
| Standard InChI | InChI=1S/C12H16N2O/c1-2-11(15)10-5-6-12(13-9-10)14-7-3-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
| Standard InChI Key | DUBORTZGCDCAJE-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)C1=CN=C(C=C1)N2CCCC2 |
Introduction
1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-one is a chemical compound that features a pyridine ring, a pyrrolidine moiety, and a propanone group. Its molecular formula is C12H16N2O, indicating it contains twelve carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and one oxygen atom . This compound is of interest in medicinal chemistry due to its potential biological activities and reactivity.
Structural Features
The structural framework of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-one includes:
-
Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.
-
Pyrrolidine Moiety: A five-membered ring with one nitrogen atom, which is part of the pyrrolidine group.
-
Propanone Group: A carbonyl group (C=O) attached to a propan-1-one chain.
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-one | Pyridine ring, pyrrolidine moiety, propanone group | Combination of aromatic and aliphatic components |
| 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol | Similar to the propanone version but with a hydroxyl (-OH) group instead of a carbonyl group | Presence of a hydroxyl group for potential hydrogen bonding |
| 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid | Contains boronic acid instead of propanone | Different functional group for potential cross-coupling reactions |
Synthesis and Applications
The synthesis of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-one typically involves organic chemistry methods that combine the pyridine and pyrrolidine components with the propanone group. This compound has potential applications in medicinal chemistry, particularly in neuropharmacology and cancer treatment, due to its structural features that allow for diverse chemical reactivity and potential biological activity.
Safety and Handling
1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-one is classified with hazard statements such as H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P261 (avoid breathing dust), P305 (wash thoroughly after handling), P351 (wash with plenty of water), and P338 (wear protective gloves/eye protection) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume